4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are typically centered around the introduction of TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivative groups substituted zinc(II) phthalocyanine, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Activities : Küçükgüzel et al. (2013) discussed the synthesis of novel benzenesulfonamides and their evaluation as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promise in terms of anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Synthesis and Bioactivity of Benzenesulfonamides : Gul et al. (2016) synthesized a series of benzenesulfonamides and tested their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
UV Protection and Antimicrobial Properties for Cotton Fabrics : Mohamed, Abdel-Wahab, and Fahmy (2020) utilized benzenesulfonamide derivatives as azo dyes for dyeing cotton fabric, enhancing its UV protection and antibacterial properties. The dyed-finished fabric samples exhibited excellent fastness and effective functional properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Synthesis of Benzocarbazoloquinones : Rajeswaran and Srinivasan (1994) described the conversion of benzenesulfonamide derivatives into benzocarbazoloquinones involving oxidative cyclization by air during the application of polyphosphoric acid (Rajeswaran & Srinivasan, 1994).
Regioselectively Controlled Synthesis for Pathological Pain Treatment in Mice : Lobo et al. (2015) reported a synthetic method for 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their testing in a pathological pain model in mice. Certain compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib (Lobo et al., 2015).
Synthesis and Characterization for X-ray Diffraction Studies : Sreenivasa et al. (2014) synthesized and characterized N-(3-methoxybenzoyl)benzenesulfonamide for single crystal x-ray diffraction studies, providing insights into its molecular structure and hydrogen bonding characteristics (Sreenivasa et al., 2014).
Pharmacokinetics in Rats, Dogs, and Monkeys : Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist in rats, dogs, and monkeys, highlighting its potential for medical applications (Stearns et al., 2002).
Properties
IUPAC Name |
4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-11-10-15-12-28-18(24-15)13-2-4-14(5-3-13)19(20,21)22/h2-9,12,23H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHJZOBLNVUDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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